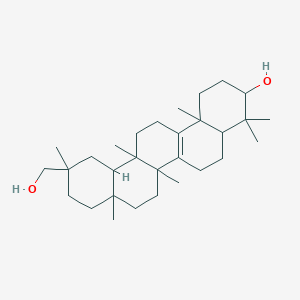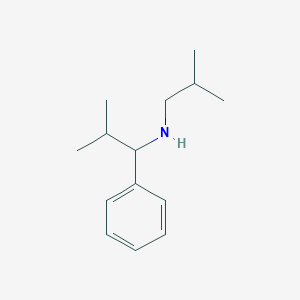
tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(aminometil)-5,5-difluoropiperidin-1-carboxilato de terc-butilo es un compuesto químico que pertenece a la clase de los derivados de piperidina. Este compuesto se caracteriza por la presencia de un grupo éster de terc-butilo, un grupo aminometil y dos átomos de flúor en el anillo de piperidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S)-2-(aminometil)-5,5-difluoropiperidin-1-carboxilato de terc-butilo generalmente implica los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante una reacción de ciclización que involucra materiales de partida adecuados.
Introducción del grupo difluorometil: El grupo difluorometil se puede introducir utilizando reactivos como el trifluoruro de dietilaminoazufre (DAST) u otros agentes fluorantes.
Aminometilación: El grupo aminometil se puede introducir mediante una reacción de aminación reductiva utilizando formaldehído y una amina adecuada.
Esterificación: El grupo éster de terc-butilo se puede introducir mediante una reacción de esterificación utilizando alcohol de terc-butilo y un catalizador ácido adecuado.
Métodos de producción industrial
La producción industrial de (2S)-2-(aminometil)-5,5-difluoropiperidin-1-carboxilato de terc-butilo puede implicar procesos de flujo continuo para mejorar la eficiencia y la escalabilidad. Los sistemas de microreactores de flujo se pueden emplear para lograr un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
(2S)-2-(aminometil)-5,5-difluoropiperidin-1-carboxilato de terc-butilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo aminometil o en el anillo de piperidina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como la azida de sodio o el cianuro de sodio en solventes apróticos polares.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
(2S)-2-(aminometil)-5,5-difluoropiperidin-1-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluido como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (2S)-2-(aminometil)-5,5-difluoropiperidin-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. La presencia del grupo difluorometil aumenta su afinidad de unión y selectividad hacia ciertos objetivos. El grupo aminometil puede participar en enlaces de hidrógeno e interacciones electrostáticas, influyendo aún más en su actividad biológica .
Comparación Con Compuestos Similares
Compuestos similares
(2S)-2-(aminometil)-5-fluoropiperidin-1-carboxilato de terc-butilo: Estructura similar pero con solo un átomo de flúor.
(2S)-2-(aminometil)-5,5-dicloropiperidin-1-carboxilato de terc-butilo: Estructura similar pero con átomos de cloro en lugar de flúor.
(2S)-2-(aminometil)-piperidin-1-carboxilato de terc-butilo: Carece de los átomos de flúor.
Singularidad
La presencia de dos átomos de flúor en (2S)-2-(aminometil)-5,5-difluoropiperidin-1-carboxilato de terc-butilo imparte propiedades únicas como un aumento de la lipofilicidad y la estabilidad metabólica. Estas características lo convierten en un compuesto valioso para la investigación y el desarrollo en varios campos científicos .
Propiedades
Fórmula molecular |
C11H20F2N2O2 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-4-8(15)6-14/h8H,4-7,14H2,1-3H3/t8-/m0/s1 |
Clave InChI |
MUTWMGXYRJTIHT-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC(CC[C@H]1CN)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CCC1CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)

![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)

amine](/img/structure/B12100342.png)






